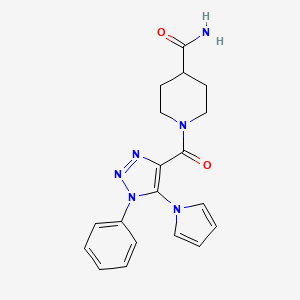
1-(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H20N6O2 and its molecular weight is 364.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
1-(1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-4-carboxamide is a compound of interest within chemical synthesis and medicinal chemistry, given its structural complexity and potential biological activity. Studies have shown that compounds with similar structural motifs, such as triazoles, piperidines, and pyrroles, serve as critical scaffolds in the design of molecules with potential therapeutic effects.
Triazole and Piperidine Synthesis : Triazole derivatives, closely related to the compound , have been synthesized and identified as inhibitors of specific biological targets, such as soluble epoxide hydrolase, highlighting their significance in drug discovery and development processes. The incorporation of the triazine and piperidine units suggests potential for high potency and selectivity towards biological targets, underscoring the compound's relevance in medicinal chemistry (R. K. Thalji et al., 2013).
Heterocyclic Carboxamides as Antipsychotic Agents : Heterocyclic analogues, including structures similar to this compound, have been explored for their potential antipsychotic properties. These compounds have been evaluated for their binding affinity to dopamine and serotonin receptors, indicating the compound's possible relevance in the treatment of psychiatric disorders (M. H. Norman et al., 1996).
Antimicrobial and Antituberculosis Activity
Compounds featuring triazole and piperidine frameworks have demonstrated antimicrobial and antituberculosis activities, suggesting potential applications of this compound in infectious disease research.
Antimicrobial Agents : Novel compounds derived from triazole carboxylic acid and containing piperazine carboxamides have shown moderate to good activities against bacterial and fungal strains, indicating the potential of triazole-piperidine compounds in antimicrobial therapy (Rahul P. Jadhav et al., 2017).
Antituberculosis Agents : Specific derivatives, including phenylpiperazine and triazole motifs, have been evaluated for their tuberculostatic activity, with some compounds showing promising results against Mycobacterium tuberculosis. This highlights the relevance of exploring the triazole-piperidine compound in the context of developing new antituberculosis agents (H. Foks et al., 2004).
Propiedades
IUPAC Name |
1-(1-phenyl-5-pyrrol-1-yltriazole-4-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c20-17(26)14-8-12-24(13-9-14)19(27)16-18(23-10-4-5-11-23)25(22-21-16)15-6-2-1-3-7-15/h1-7,10-11,14H,8-9,12-13H2,(H2,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHBCMCXANEBAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-cyclopentyl-2-propenamide](/img/structure/B2848344.png)
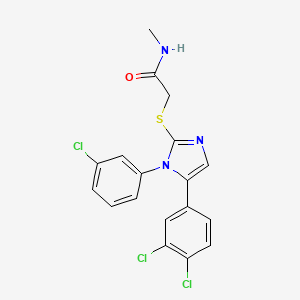
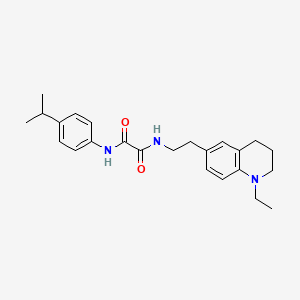
![N-[2-(diethylamino)-3-phenylpropyl]prop-2-enamide](/img/structure/B2848347.png)
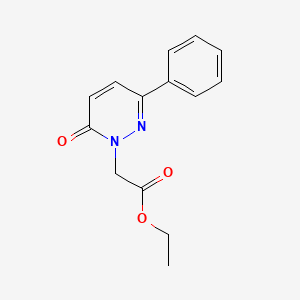
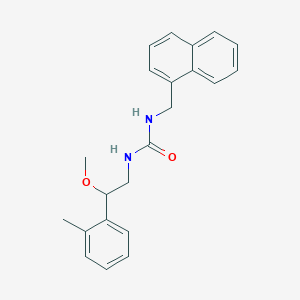
![4-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2848353.png)
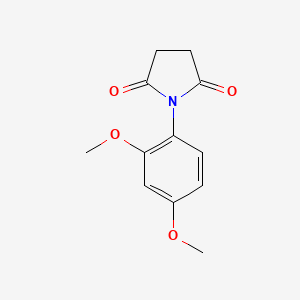
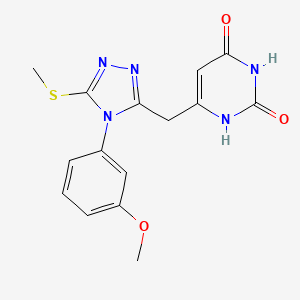

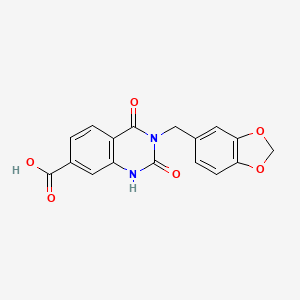
![6-chloro-N-[3-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2848363.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2848367.png)
